molecular formula C4H10N2O B1265696 Butyric acid hydrazide CAS No. 3538-65-6

Butyric acid hydrazide

Cat. No. B1265696
CAS RN: 3538-65-6
M. Wt: 102.14 g/mol
InChI Key: FCCCRBDJBTVFSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of butyric acid hydrazide and related compounds often involves palladium-catalyzed reactions or microbial fermentation processes. For instance, an efficient method for synthesizing triazolopyridines, which could potentially include butyric acid hydrazide derivatives, involves palladium-catalyzed addition of hydrazides to chloropyridines, followed by dehydration under specific conditions (Reichelt et al., 2010). Moreover, microbial fermentation has been explored as an alternative for butyric acid production, highlighting the role of process and strain engineering in optimizing yields and reducing costs (Luo et al., 2018).

Molecular Structure Analysis

The molecular structure of butyric acid hydrazide, like other hydrazides, allows for various chemical transformations, making it a versatile intermediate for synthesis and modification. Hydrazide chemistry is significant in protein chemical synthesis, where peptide or protein hydrazides serve as intermediates for various synthesis and modification purposes (Huang et al., 2016).

Chemical Reactions and Properties

Chemical synthesis involving butyric acid hydrazide derivatives can lead to the creation of compounds with potential antimycobacterial activity, as demonstrated by the synthesis of specific hydrazide derivatives tested against Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001). This highlights the chemical reactivity of butyric acid hydrazide and its potential as a precursor for pharmacologically active compounds.

Physical Properties Analysis

While specific studies on the physical properties of butyric acid hydrazide are limited, the properties of hydrazides, in general, can be inferred based on their molecular structure and synthesis processes. Hydrazides tend to be solid at room temperature and may exhibit different solubilities in organic solvents or water, depending on their specific substitutions and molecular structure.

Chemical Properties Analysis

The chemical properties of butyric acid hydrazide derivatives, such as reactivity towards various nucleophiles or electrophiles, depend significantly on the presence of the hydrazide functional group. This group enables the formation of Schiff bases, heterocycles, and other derivatives through condensation reactions, nucleophilic substitutions, and cyclization reactions, as evidenced in the synthesis of various biologically active molecules (Rahim et al., 2016).

Scientific Research Applications

Erythroid Differentiation in Cultured Erythroleukemic Cells

  • Research Summary : Butyric acid has been identified as a potent inducer of erythroid differentiation in cultured erythroleukemic cells. Its effectiveness at very low concentrations highlights its potential in cellular biology and cancer research (Leder & Leder, 1975).

Microbial Fermentation for Butyric Acid Production

  • Research Summary : Butyric acid's significance as a platform chemical in food, pharmaceutical, and energy sectors is underscored. Microbial fermentation is gaining attention as an environmentally friendly alternative to chemical synthesis. Research focuses on improving butyric acid production and productivity through advanced bioprocess techniques and metabolic engineering (Luo et al., 2018).

Fermentative Production and Strain Engineering

  • Research Summary : The fermentative production of butyric acid from renewable feedstocks is a growing area of interest due to demand for green products. Strategies for improving microbial butyric acid production involve strain engineering and novel fermentation process development, focusing on product yield, titer, purity, and productivity (Jiang et al., 2018).

Pyrene Derivatives as Fluorescent Probes

  • Research Summary : Pyrene butyric acid hydrazide has been studied as a fluorescent probe, particularly for investigating the conformation near the 3′ termini of polyribonucleotides. This application is relevant to molecular biology and biochemistry (Koenig et al., 1977).

Role in Colorectal Cancer and Hemoglobinopathies Treatment

  • Research Summary : Butyric acid and its derivatives are being explored for their roles in the treatment of colorectal cancer and hemoglobinopathies. This involves studying the biological response modification properties and developing long-acting prodrugs and delivery systems for therapeutic applications (Pouillart, 1998).

Synthesis of Anticancer Derivatives

  • Research Summary : Research includes the synthesis of new 3(2h)-one pyridazinone derivatives from butyric acid for potential antioxidant and anticancer activities. Molecular docking studies are part of this research, indicating applications in pharmaceutical development (Mehvish & Kumar, 2022).

Oxidation Reactions Catalyzed by Vanadium(V)

  • Research Summary : The study of micellar catalyzed oxidation reactions of aliphatic acid hydrazides by Vanadium(V) suggests applications in chemical synthesis and understanding reaction mechanisms (Vijapure, 2017).

Safety And Hazards

Butyric acid hydrazide is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it’s recommended to wash with plenty of water and seek medical attention if irritation persists .

Future Directions

While there is a significant amount of research on butyric acid and its derivatives, the specific study of butyric acid hydrazide is limited. Future research could focus on its potential applications in various fields, such as pharmaceuticals and medicine . More studies are also needed to understand its chemical reactions and mechanism of action .

properties

IUPAC Name

butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-2-3-4(7)6-5/h2-3,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCCRBDJBTVFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188869
Record name Butyrohydrazide
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Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyric acid hydrazide

CAS RN

3538-65-6
Record name Butanoic acid hydrazide
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Record name Butyrohydrazide
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Record name 3538-65-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
244
Citations
Y Vijapure, S Gaikwad - International Journal for Research in Applied …, 2020 - ijrasb.com
The reaction between Butyric and Isobutyric acid hydrazide and Vanadium (V) is carried out in presence of a mixture of perchloric acid and sodium perchlorate. The reaction proceeds …
Number of citations: 2 ijrasb.com
AS Varale - researchgate.net
… Abstract: The reaction between Thallium (III) and n-Butyric acid hydrazide is carried out in a … and mechanism of oxidation of n-Butyric acid hydrazide by thallium(III) in acidic medium. …
Number of citations: 2 www.researchgate.net
H Deokar, A Varale - International Journal of Grid and Distributed …, 2020 - researchgate.net
The reaction between Thallium (III) and benzoic, n-butyric acid hydrazides is carried out in a mixture of perchloric and hydrochloric acid medium. The reaction proceeds through …
Number of citations: 0 www.researchgate.net
S Nikolić, I Ćirić, A Roller, V Lukeš, VB Arion… - New Journal of …, 2017 - pubs.rsc.org
… Upon the reaction of [RuCl 2 (η 6 -p-cymene)] 2 with butyric acid hydrazide and pentanoic acid hydrazide in a 1 [thin space (1/6-em)] : [thin space (1/6-em)] 1 molar ratio in situ formation …
Number of citations: 6 pubs.rsc.org
V Raj, P Kumar, A Kumar - Medicinal Chemistry Research, 2015 - Springer
… Synthesis of hydrazone derivatives from R-4-(4-ethyl-phenyl)-4-oxo-butyric acid hydrazide (0.1 mmol) with substituted ketone (0.1 mmol) in the presence of methanol/glacial acetic acid …
Number of citations: 11 link.springer.com
B Ramamurthy, MV Bhatt - Journal of medicinal chemistry, 1989 - ACS Publications
… ), and 3-(2-naphthylamino)butyric acid hydrazide (23) showed potent inhibitory action against … JV-(6-Quinolyl)glycine hydrazide (18) and 3-(2-quinolylamino)butyric acid hydrazide (24), …
Number of citations: 16 pubs.acs.org
SA Reines, CR Cantor - Nucleic Acids Research, 1974 - academic.oup.com
… All are hydrazide derivatives: pyrene butyric acid hydrazide, proflavine monosemicarbazide, proflavine monosuccinic acid hydrazide, and anthracene-9-carboxaldehyde …
Number of citations: 45 academic.oup.com
P Koenig, SA Reines, CR Cantor - … : Original Research on …, 1977 - Wiley Online Library
… Some time ago we reported the preparation of pyrene butyric acid hydrazide (PBH), a probe capable of reacting with aldehydes generated by periodate oxidation of RNA 3’ termini.6 …
Number of citations: 35 onlinelibrary.wiley.com
JA Plaizier, JG Van Damme, RE De Neve - Analytical Chemistry, 1976 - ACS Publications
… naphthoquinone and butyric acid hydrazide in alkaline (1), acid (2) and alkaline (3) solution … From the data of aliphatic monohydrazides (acetic acid hydrazide, butyric acid hydrazide), …
Number of citations: 16 pubs.acs.org
H Nohta, J Sonoda, H Yoshida, H Satozono… - … of Chromatography A, 2003 - Elsevier
… The acids were converted to the corresponding dipyrene-labeled derivatives by 4-(1-pyrene)butyric acid hydrazide (PBH) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)…
Number of citations: 36 www.sciencedirect.com

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